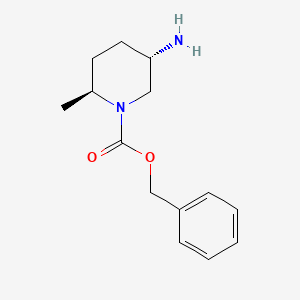

benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKAMUJIXBCKIH-AAEUAGOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601141849 | |

| Record name | 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, phenylmethyl ester, (2S,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290191-79-5 | |

| Record name | 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, phenylmethyl ester, (2S,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1290191-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, phenylmethyl ester, (2S,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate typically involves the use of starting materials such as benzyl cyanide and tert-butyl hydroperoxide. A novel protocol to synthesize tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide has been successfully achieved under metal-free conditions . The reaction involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Benzyl (2S,5R)-5-Amino-2-methylpiperidine-1-carboxylate (CAS: 1207947-49-6)

(2R,5S)-Benzyl 5-Hydroxy-2-methylpiperidine-1-carboxylate (CAS: 1431473-24-3)

- Substituent Variation: The 5-hydroxy group replaces the amino moiety, reducing nucleophilicity and altering solubility.

- Synthesis : Likely derived from ketone precursors via asymmetric reduction, analogous to .

Functional Group Analogs

tert-Butyl (2S,5S)-5-Amino-2-methylpiperidine-1-carboxylate (CAS: 2375165-77-6)

Benzyl (2S,5S)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate (CAS: 1792184-76-9)

Physicochemical and Pharmacological Comparisons

Biological Activity

Benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate (CAS Number: 1290191-79-5) is a compound belonging to the piperidine class, characterized by its unique stereochemistry and functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.33 g/mol

- IUPAC Name : this compound

- SMILES Notation : C[C@H]1CCC@HCN1C(=O)OCC1=CC=CC=C1

The compound features a piperidine ring with an amino group at the 5-position and a carboxylate ester functionality, which are critical for its biological interactions.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The exact molecular targets remain under investigation; however, it is hypothesized that the compound may modulate enzyme activity and receptor signaling pathways, leading to various physiological responses .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections .

- Neuroactive Effects : The structural characteristics of the compound suggest potential neuroactivity, which could be leveraged in neuropharmacological applications .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate | 53302229 | Contains an amino group | Antimicrobial properties |

| Benzyl (2S,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate | 1788073-42-6 | Hydroxymethyl group instead of amino | Potential analgesic effects |

| Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate | 118798703 | Variation in methyl substitution | Neuroactive effects |

The differences in stereochemistry and functional groups significantly influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- Antimicrobial Activity Study :

- Neuropharmacological Assessment :

- Synthetic Applications :

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve the (2S,5S) stereochemistry in benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts is critical. For example, tert-butyl carbamate (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used to protect amines during intermediate steps, as seen in related piperidine derivatives . Kinetic resolution or enantioselective catalysis can minimize undesired stereoisomers.

Q. How is stereochemical purity confirmed for this compound?

- Methodological Answer : Chiral HPLC with columns like Chiralpak AD-H effectively separates (2S,5S) from (2R,5S) epimers . X-ray crystallography using SHELX software refines the absolute configuration , while NOE correlations in NMR (e.g., 600 MHz in DMSO-d6) validate spatial arrangements .

Q. What storage conditions are recommended to maintain stability?

- Methodological Answer : Store in dark, inert atmospheres (argon/nitrogen) at room temperature to prevent degradation, as advised for structurally similar carbamate-protected piperidines .

Advanced Research Questions

Q. How can residual solvents or impurities impact pharmacological studies of this compound?

- Methodological Answer : Residual solvents (e.g., DCM, THF) must comply with ICH Q3C guidelines. Gas chromatography-mass spectrometry (GC-MS) quantifies solvent levels, while preparative HPLC (>98% purity) ensures impurity removal before biological testing .

Q. What analytical challenges arise in distinguishing (2S,5S) from (2R,5S) isomers, and how are they resolved?

- Methodological Answer : Co-elution in standard HPLC may occur due to minor chromatographic variations. Advanced chiral columns (e.g., Daicel CHIRALPAK® IG-3) with polar organic mobile phases (methanol/acetonitrile) improve resolution . Circular dichroism (CD) spectroscopy further confirms enantiomeric excess.

Q. What strategies mitigate undesired stereoisomer formation during synthesis?

- Methodological Answer : Reaction optimization (low temperature, slow addition) enhances stereocontrol. Enantioselective hydrogenation with transition-metal catalysts (e.g., Ru-BINAP) or enzymatic resolution (lipases) are effective for kinetic selectivity .

Q. How does the compound’s stereochemistry influence its biological activity?

- Methodological Answer : Molecular docking studies and comparative bioassays (e.g., enzyme inhibition) between stereoisomers reveal structure-activity relationships. For example, (2S,5S) configurations may enhance binding to chiral targets like proteases or GPCRs .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.